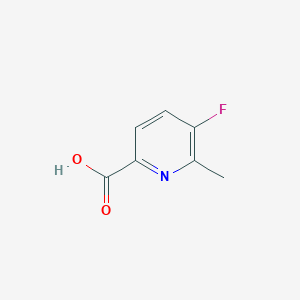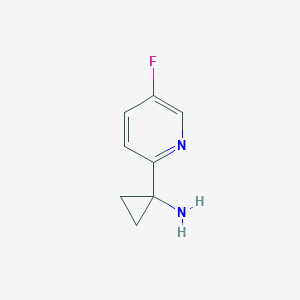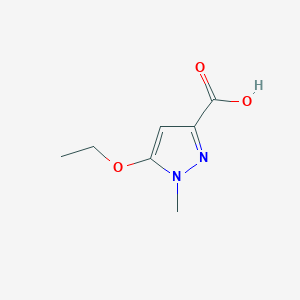
5,7-ジメチル-1H-インドール-4-カルボニトリル
概要
説明
5,7-Dimethyl-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural diversity
科学的研究の応用
Chemistry: In chemistry, 5,7-Dimethyl-1H-indole-4-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Indole derivatives, including 5,7-Dimethyl-1H-indole-4-carbonitrile, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These compounds can interact with multiple receptors and enzymes, making them valuable in drug discovery and development.
Medicine: The compound's biological activity makes it a candidate for therapeutic applications. Research is ongoing to explore its potential in treating diseases such as cancer, microbial infections, and inflammatory conditions.
Industry: In the industrial sector, 5,7-Dimethyl-1H-indole-4-carbonitrile is used in the production of dyes, pigments, and other chemical products. Its ability to form stable and complex structures makes it useful in various manufacturing processes.
作用機序
Target of Action
It is known that indole derivatives, which include 5,7-dimethyl-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . This suggests that 5,7-Dimethyl-1H-indole-4-carbonitrile may interact with a variety of cellular targets, contributing to its diverse biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes at the molecular and cellular level would depend on the specific targets involved.
Result of Action
The molecular and cellular effects of 5,7-Dimethyl-1H-indole-4-carbonitrile’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially induce a variety of molecular and cellular changes.
生化学分析
Biochemical Properties
5,7-Dimethyl-1H-indole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5,7-Dimethyl-1H-indole-4-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
5,7-Dimethyl-1H-indole-4-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 5,7-Dimethyl-1H-indole-4-carbonitrile may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 5,7-Dimethyl-1H-indole-4-carbonitrile involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 5,7-Dimethyl-1H-indole-4-carbonitrile may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1H-indole-4-carbonitrile can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 5,7-Dimethyl-1H-indole-4-carbonitrile may result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1H-indole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
5,7-Dimethyl-1H-indole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation, methylation, and conjugation, which can influence their biological activity and pharmacokinetics . These metabolic pathways can also affect the compound’s stability, bioavailability, and excretion.
Transport and Distribution
The transport and distribution of 5,7-Dimethyl-1H-indole-4-carbonitrile within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall efficacy . For example, indole derivatives may be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters, which can affect their intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1H-indole-4-carbonitrile can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with specific biomolecules and exert their biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as tryptamine derivatives.
Cyclization: Cyclization reactions are employed to form the indole core. This can be achieved through methods such as the Fischer indole synthesis.
Functionalization: Subsequent functionalization steps introduce the carbonitrile group at the 4-position and the methyl groups at the 5 and 7 positions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 5,7-Dimethyl-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the carbonitrile group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Halogenated indoles and various substituted indoles.
類似化合物との比較
1H-Indole-3-carbaldehyde
2,3-Dimethyl-1H-indole
1H-Indole-4-carboxaldehyde
Uniqueness: 5,7-Dimethyl-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity
特性
IUPAC Name |
5,7-dimethyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-7-5-8(2)11-9(3-4-13-11)10(7)6-12/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNFCZRCJIMEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C#N)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696627 | |
| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-95-9 | |
| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)

![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)





![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)


